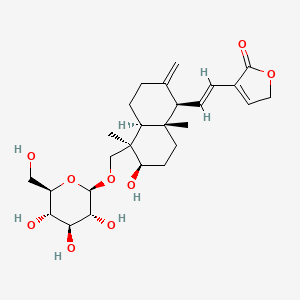
14-Deoxy-11,12-didehydroandrographiside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Deoxy-11,12-didehydroandrographiside is a natural diterpenoid compound found in the herb Andrographis paniculata. This compound is known for its various biological activities and has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mecanismo De Acción
Target of Action
14-Deoxy-11,12-didehydroandrographiside (AND2), an analogue of andrographolide, has shown potent cytotoxicity against human promonocytic leukemia (THP-1) cells . It is isolated from the plant Andrographis paniculata . The primary targets of AND2 are these cancerous cells, particularly those in leukemia .
Mode of Action
AND2 interacts with its targets by inhibiting proliferation and inducing cell death . This cytotoxicity is reversed by glutathione (GSH) pretreatment , suggesting that AND2’s mode of action involves the manipulation of intracellular GSH levels .
Biochemical Pathways
AND2 affects the redox status of THP-1 cells by decreasing the GSH content . This leads to a redox-mediated cell death . Furthermore, AND2 temporarily increases the expression of procaspase-3 during treatment , indicating that it may also influence the caspase pathway.
Pharmacokinetics
Its ability to affect intracellular gsh levels and induce cell death suggests that it can penetrate cell membranes and interact with intracellular targets
Result of Action
AND2’s action results in the inhibition of proliferation and induction of cell death in THP-1 cells . It decreases the GSH content in these cells, leading to redox-mediated cell death . Additionally, it temporarily increases the expression of procaspase-3 , which may lead to apoptosis.
Action Environment
The action of AND2 is influenced by the presence of GSH, as GSH pretreatment can reverse AND2’s cytotoxicity . This suggests that the compound’s action, efficacy, and stability may be influenced by the redox environment within the cell
Análisis Bioquímico
Biochemical Properties
14-Deoxy-11,12-didehydroandrographiside has been shown to interact with various enzymes, proteins, and other biomolecules. It exhibits potent cytotoxicity against human promonocytic leukemia (THP-1) cells . The cytotoxicity of this compound was found to be reversed by glutathione (GSH) pretreatment .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits proliferation and induces GSH-dependent cell death of human promonocytic leukemic cells . It also reduces steatohepatitis and liver injury in mice fed a high-fat and high-cholesterol diet .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It induces apoptosis in a concentration-dependent manner, mediated through elevated activation of caspase-3 and caspase-9 . It also decreases the GSH content in the THP-1 cancer cell line .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the expression of procaspase-3 varied in THP-1 cells during the time course of this compound treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, it reduces steatohepatitis and liver injury in mice fed a high-fat and high-cholesterol diet .
Métodos De Preparación
14-Deoxy-11,12-didehydroandrographiside is typically isolated from the methanolic extract of Andrographis paniculata leaves . The extraction process involves the use of silica gel column chromatography and high-performance liquid chromatography (HPLC) to purify the compound . The structure of the compound is determined using techniques such as liquid chromatography-mass spectrometry (LC-MS), 1H nuclear magnetic resonance (NMR), and 13C NMR .
Análisis De Reacciones Químicas
14-Deoxy-11,12-didehydroandrographiside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It is used as an analytical reference standard in plant materials and commercial products of Andrographis paniculata using HPLC techniques.
Biology: The compound has shown potent antiproliferative activity against leukemic cells, inducing apoptosis through the activation of caspase-3 and caspase-9.
Medicine: It has been investigated for its potential to treat diseases such as fatty liver disease and liver injury by reducing cholesterol accumulation and exhibiting antioxidant and anti-inflammatory activities.
Industry: The compound’s bioactive properties make it a valuable component in the development of herbal medicines and supplements.
Comparación Con Compuestos Similares
14-Deoxy-11,12-didehydroandrographiside is structurally similar to other diterpenoids found in Andrographis paniculata, such as andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide . it is unique in its specific bioactive properties, particularly its potent antiproliferative and apoptotic effects on leukemic cells .
Similar Compounds
- Andrographolide
- Neoandrographolide
- 14-Deoxy-11,12-didehydroandrographolide
These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials .
Propiedades
IUPAC Name |
4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h5-6,9,16-22,24,27-31H,1,4,7-8,10-13H2,2-3H3/b6-5+/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGVWTQBNFFGTG-XCMZMCRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC4C(C(C(C(O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
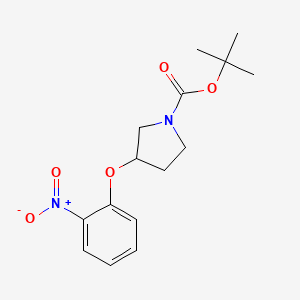

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)


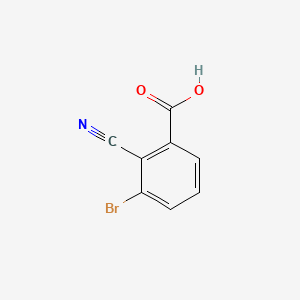

![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)

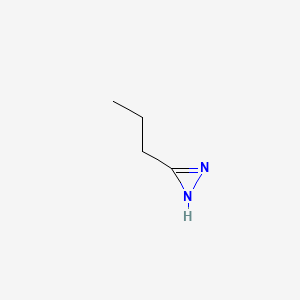

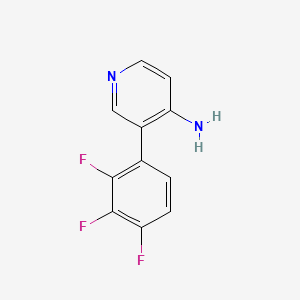
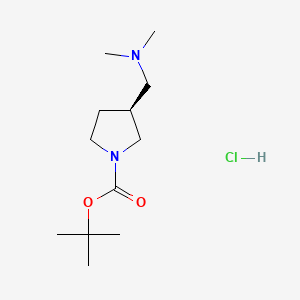
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-oxoethyl)amino]acetate](/img/structure/B595862.png)
